2-Ethylphenol

描述

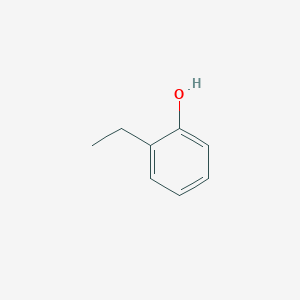

Structure

3D Structure

属性

IUPAC Name |

2-ethylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O/c1-2-7-5-3-4-6-8(7)9/h3-6,9H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXQGCWUGDFDQMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O | |

| Record name | ETHYLPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17819 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1022479 | |

| Record name | 2-Ethylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1022479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Ethylphenol is a yellow liquid. Freezing point -18 °C. Flash point 172 °F., Liquid, Colorless liquid with an odor of phenol; [Merck Index] Yellow-brown liquid; [MSDSonline] | |

| Record name | ETHYLPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17819 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phenol, 2-ethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Ethylphenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3109 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-Ethylphenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0302562 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

400.14 °F at 760 mmHg (NTP, 1992), 204.5 °C | |

| Record name | ETHYLPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17819 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-ETHYLPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5267 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

173 °F (NTP, 1992), 78 °C | |

| Record name | ETHYLPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17819 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Ethylphenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3109 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

less than 1 mg/mL at 72 °F (NTP, 1992), PRACTICALLY INSOL IN WATER; FREELY SOL IN ALCOHOL, FREELY SOL IN BENZENE, GLACIAL ACETIC ACID, SOL IN ALL PROP IN ETHER, SOL IN ACETONE, Water solubility = 5340 mg/l | |

| Record name | ETHYLPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17819 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-ETHYLPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5267 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.037 (USCG, 1999) - Denser than water; will sink, 1.0146 @ 25 °C | |

| Record name | ETHYLPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17819 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-ETHYLPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5267 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

1 mmHg at 115.2 °F ; 5 mmHg at 164.1 °F; 10 mmHg at 188.6 °F (NTP, 1992), 0.15 [mmHg], 0.153 mm Hg at 25 °C. | |

| Record name | ETHYLPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17819 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Ethylphenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3109 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-ETHYLPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5267 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

METASTABLE & STABLE CRYSTAL FORM, COLORLESS LIQUID | |

CAS No. |

90-00-6; 25429-37-2, 90-00-6, 25429-37-2 | |

| Record name | ETHYLPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17819 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Ethylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90-00-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethylphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000090006 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethylphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025429372 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-ETHYLPHENOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10112 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 2-ethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Ethylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1022479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethylphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.781 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Phenol, ethyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.680 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | O-ETHYLPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/355O0P4JU7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-ETHYLPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5267 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

-18 °F (NTP, 1992), 18 °C | |

| Record name | ETHYLPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17819 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-ETHYLPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5267 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

2-Ethylphenol CAS number 90-00-6 properties

An In-depth Technical Guide to 2-Ethylphenol (CAS 90-00-6)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Ethylphenol (CAS 90-00-6), an organic compound of significant interest in various scientific and industrial fields. This document details its physicochemical properties, spectroscopic data, synthesis protocols, and key applications, with a focus on providing actionable information for laboratory and development work.

2-Ethylphenol, also known as o-ethylphenol, is a substituted phenol (B47542) with an ethyl group at the ortho position relative to the hydroxyl group.[1] At room temperature, it exists as a colorless to pale yellow liquid with a characteristic phenolic odor.[1]

Table 1: Physicochemical Properties of 2-Ethylphenol

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₀O | [2][3] |

| Molecular Weight | 122.16 g/mol | [2][4] |

| CAS Number | 90-00-6 | [3] |

| Appearance | Colorless to yellow liquid | [1][5] |

| Melting Point | -18 °C | [1][2][4][6] |

| Boiling Point | 195-197 °C / 206 °C | [4][6] |

| Density | 1.019 - 1.037 g/mL at 20-25 °C | [4][6] |

| Flash Point | 78 °C (172.4 °F) - closed cup | [2][5][6] |

| Water Solubility | Insoluble / Not miscible | [1][4] |

| Vapor Pressure | 0.153 mmHg at 25 °C | [5][7] |

| pKa | 10.2 at 25 °C | [1] |

| Refractive Index (n20/D) | 1.534 - 1.540 | [5][6] |

| LogP (Octanol/Water) | 2.47 | [2][8] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and quantification of 2-Ethylphenol.

Table 2: Key Spectroscopic Data for 2-Ethylphenol

| Spectrum Type | Key Characteristics | Source(s) |

| Mass Spectrometry (MS) | Intense peaks at m/z: 107 (100%), 122 (36%), 77 (27%), 79 (12%) | [1] |

| UV Absorption | Max absorption (in cyclohexane) at 270 nm and 276 nm | [1] |

| ¹H NMR | Spectra available for review | [9][10] |

| ¹³C NMR | Spectra available for review | [7] |

| Infrared (IR) | Spectra available for review | [7] |

Synthesis and Manufacturing

2-Ethylphenol can be prepared through several synthetic routes, both on an industrial and laboratory scale.

Industrial Manufacturing Protocol: Ortho-alkylation of Phenol

The primary industrial production method involves the direct ortho-alkylation of phenol with ethylene (B1197577).[1]

Methodology:

-

Reactants: Phenol and ethylene are used as the primary reactants. Aluminum phenolate (B1203915) (1-2%) is employed as a catalyst.[1]

-

Reaction Conditions: The reaction is conducted in high-pressure autoclaves at temperatures between 320-340 °C and a pressure of 20 MPa.[1]

-

Stoichiometry: A molar ratio of phenol to ethylene of approximately 1:2 is often used.[1]

-

Reaction Time: The reaction typically proceeds for about 6 hours.[1]

-

Yield: This process yields approximately 32% 2-ethylphenol relative to the converted phenol.[1]

-

Purification: The product mixture is subjected to fractional distillation to isolate 2-ethylphenol from unreacted phenol, the para-isomer (4-ethylphenol), and other byproducts.

Diagram 1: Industrial Synthesis Workflow

Caption: Industrial production of 2-Ethylphenol via catalyzed alkylation of phenol.

Alternative Synthesis Routes

Other documented methods for preparing 2-Ethylphenol include:

-

Heating ethylene and phenol with phosphoric acid at 200 °C.[1]

-

Heating ethanol (B145695) and phenol over a thoria and alumina (B75360) catalyst at 350 °C.[1]

-

Alkylation of phenol using ethyl halides under basic conditions.[1]

Analytical Protocols

Accurate analysis of 2-Ethylphenol is essential for quality control and research. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are common techniques.

HPLC Method for 2-Ethylphenol Analysis

A reverse-phase HPLC method can be employed for the separation and quantification of 2-Ethylphenol.[8]

Methodology:

-

Instrumentation: An HPLC system equipped with a UV detector and a reverse-phase C18 or Newcrom R1 column.[8]

-

Mobile Phase: A mixture of acetonitrile (B52724) (MeCN) and water, acidified with a small amount of phosphoric acid. For Mass Spectrometry (MS) compatibility, formic acid should be substituted for phosphoric acid.[8]

-

Sample Preparation: Dissolve samples containing 2-Ethylphenol in a suitable solvent, such as the mobile phase, and filter before injection.

-

Detection: UV detection is suggested at a wavelength of 285 nm, based on the compound's chromophore.[11]

-

Application: This method is scalable and can be adapted for preparative separation to isolate impurities or for pharmacokinetic studies.[8]

Diagram 2: HPLC Analytical Workflow

Caption: General workflow for the quantitative analysis of 2-Ethylphenol by HPLC-UV.

Applications in Research and Development

2-Ethylphenol is a versatile molecule used across several industries.

-

Pharmaceutical Synthesis: It serves as a key intermediate in the synthesis of more complex molecules.[1][3] It is used in preparing phenoxyacetic acid derivatives as potential treatments for diabetes and in the synthesis of aminoquinazolines as potential immunotherapeutics.[1]

-

Flavor and Fragrance: Due to its aromatic properties, it is used as an ingredient in fragrances and flavorings.[3]

-

Antioxidant: It is employed as an antioxidant in the production of plastics and rubber, preventing oxidative degradation.[3]

-

Agrochemicals: The compound is used in the formulation of biocides and pesticides.[3]

-

Research Reagent: It is a valuable reagent in organic synthesis and analytical chemistry.[3]

Biological Activity and Signaling

While 2-Ethylphenol itself is not extensively studied for a specific biological signaling role, its phenolic structure is indicative of certain activities. Phenolic compounds are well-known for their antioxidant properties.[12] This activity stems from the ability of the hydroxyl group to donate a hydrogen atom to neutralize free radicals, with the resulting phenoxyl radical being stabilized by resonance.[12] This mechanism is crucial for mitigating oxidative stress, a process implicated in numerous disease states. The antioxidant activity of phenols can contribute to anti-inflammatory effects by reducing the oxidative triggers of inflammatory pathways like NF-κB and MAPK.[12] Furthermore, related alkylphenols have shown bacteriostatic and insecticidal activity, likely by disrupting microbial cell membranes.[7][12]

Diagram 3: Antioxidant Mechanism of Action

Caption: Hydrogen atom donation by 2-Ethylphenol to neutralize a free radical.

Safety and Handling

2-Ethylphenol is classified as harmful and corrosive.

Table 3: GHS Hazard Information for 2-Ethylphenol

| Hazard Class | Code(s) | Description | Source(s) |

| Acute Toxicity (Oral) | H302 | Harmful if swallowed | [4][13] |

| Acute Toxicity (Dermal) | H312 | Harmful in contact with skin | [4] |

| Acute Toxicity (Inhalation) | H332 | Harmful if inhaled | [4] |

| Skin Corrosion/Irritation | H314 / H315 | Causes severe skin burns and eye damage / Causes skin irritation | [6][13] |

| Serious Eye Damage | H318 | Causes serious eye damage | [6][13] |

| STOT SE | H335 | May cause respiratory irritation | [6] |

Handling Precautions:

-

Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[5][13]

-

Handle in a well-ventilated area or under a chemical fume hood.[14]

-

Keep away from heat, sparks, and open flames as the material is combustible.[1][2][14]

-

Avoid contact with skin, eyes, and clothing.[13]

Toxicity Data:

References

- 1. Page loading... [wap.guidechem.com]

- 2. 2-Ethylphenol | CAS#:90-00-6 | Chemsrc [chemsrc.com]

- 3. chemimpex.com [chemimpex.com]

- 4. cpachem.com [cpachem.com]

- 5. 2-ethyl phenol, 90-00-6 [thegoodscentscompany.com]

- 6. 2-乙基苯酚 99% | Sigma-Aldrich [sigmaaldrich.com]

- 7. 2-Ethylphenol | C8H10O | CID 6997 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2-Ethylphenol | SIELC Technologies [sielc.com]

- 9. spectrabase.com [spectrabase.com]

- 10. 2-Ethylphenol(90-00-6) 1H NMR [m.chemicalbook.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. tcichemicals.com [tcichemicals.com]

- 14. WERCS Studio - Application Error [assets.thermofisher.com]

Ortho-Ethylphenol: A Comprehensive Physicochemical Profile

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the core physicochemical characteristics of ortho-ethylphenol (2-ethylphenol). The information is curated to support research, development, and quality control activities involving this compound. All quantitative data is presented in easily scannable tables, and detailed experimental protocols for key physicochemical measurements are provided. Furthermore, logical and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of relevant processes.

Core Physicochemical Properties

Ortho-ethylphenol is a colorless liquid with a distinct phenolic odor.[1][2] It is an important organic intermediate used in the synthesis of various chemicals, including pharmaceuticals, dyes, and antioxidants.[1] A thorough understanding of its physicochemical properties is essential for its effective handling, application, and for the development of new synthetic routes and formulations.

Quantitative Physicochemical Data

The key physicochemical properties of ortho-ethylphenol are summarized in the tables below.

| Property | Value | References |

| Molecular Formula | C₈H₁₀O | [1][3][4] |

| Molecular Weight | 122.16 g/mol | [1][3][5] |

| Appearance | Colorless liquid | [1] |

| Odor | Phenol (B47542) odor | [2][5] |

| Melting Point | -18 °C | [1][3][4] |

| Boiling Point | 195-197 °C | [1][3] |

| Density | 1.037 g/mL at 25 °C | [3] |

| Water Solubility | Insoluble | [2][3] |

| Vapor Pressure | 0.184 mmHg at 25°C | [3] |

| pKa | 10.2 at 25°C | [2][3] |

| Refractive Index (n20/D) | 1.536 | [3] |

| Flash Point | 78 °C | [3] |

| Spectral Data | Values | References |

| UV Absorption (in Cyclohexane) | λmax: 270 nm (log ε = 3.30), 276 nm (log ε = 3.28) | [2] |

| Mass Spectral Peaks | 107 m/z (100%), 122 m/z (36%), 77 m/z (27%), 79 m/z (12%) | [2] |

Experimental Protocols

Detailed methodologies for determining key physicochemical properties of ortho-ethylphenol are outlined below. These protocols are based on standard laboratory practices for organic compounds.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature at which ortho-ethylphenol transitions from a solid to a liquid state.

Materials:

-

Melting point apparatus

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Sample of ortho-ethylphenol (solidified by cooling)

-

Mortar and pestle

Procedure:

-

Ensure the ortho-ethylphenol sample is completely solidified by cooling it below its melting point.

-

Grind a small amount of the solidified sample into a fine powder using a mortar and pestle.

-

Pack the powdered sample into the open end of a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.[5]

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Place a thermometer in the apparatus.

-

Heat the block slowly, at a rate of approximately 1-2 °C per minute, as the temperature approaches the expected melting point.[6]

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Record the temperature at which the last crystal melts (the end of the melting range).[5]

-

The melting point is the range between these two temperatures.

Boiling Point Determination (Capillary Method)

Objective: To determine the temperature at which the vapor pressure of ortho-ethylphenol equals the atmospheric pressure.

Materials:

-

Small test tube or fusion tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating apparatus (e.g., oil bath or aluminum block)

-

Liquid ortho-ethylphenol sample

Procedure:

-

Place a small amount (a few milliliters) of liquid ortho-ethylphenol into a small test tube.[4]

-

Invert a capillary tube (sealed end up) and place it inside the test tube containing the sample.[7]

-

Attach the test tube to a thermometer, ensuring the bulb of the thermometer is level with the bottom of the test tube.

-

Immerse the assembly in a heating bath (oil or aluminum block).[7]

-

Heat the bath gently and observe the capillary tube.[3]

-

A stream of bubbles will emerge from the open end of the capillary tube as the liquid is heated.

-

When a continuous and rapid stream of bubbles is observed, stop heating.

-

As the liquid cools, the bubbling will slow down and eventually stop. The temperature at which the liquid just begins to enter the capillary tube is the boiling point.[8]

-

Record this temperature.

Density Measurement (Pycnometer Method)

Objective: To determine the mass per unit volume of liquid ortho-ethylphenol.

Materials:

-

Pycnometer (specific gravity bottle) of a known volume

-

Analytical balance

-

Liquid ortho-ethylphenol sample

-

Thermometer

-

Water bath

Procedure:

-

Clean and dry the pycnometer thoroughly.

-

Weigh the empty pycnometer on an analytical balance and record its mass (m1).

-

Fill the pycnometer with distilled water and place it in a constant temperature water bath until it reaches thermal equilibrium (e.g., 25 °C).

-

Ensure the water level is exactly at the calibration mark, removing any excess.

-

Dry the outside of the pycnometer and weigh it (m2).

-

Empty and dry the pycnometer again.

-

Fill the pycnometer with ortho-ethylphenol and bring it to the same temperature in the water bath.

-

Adjust the volume to the calibration mark, dry the exterior, and weigh it (m3).

-

The density of ortho-ethylphenol is calculated using the formula: Density = [(m3 - m1) / (m2 - m1)] * Density of water at the experimental temperature.

Solubility Determination

Objective: To qualitatively assess the solubility of ortho-ethylphenol in water and other solvents.

Materials:

-

Test tubes

-

Ortho-ethylphenol sample

-

Distilled water

-

Organic solvents (e.g., ethanol, diethyl ether, acetone)

-

Vortex mixer or stirring rod

Procedure:

-

Place approximately 0.1 g of ortho-ethylphenol into a test tube.[1]

-

Add 3 mL of the solvent (e.g., water) to the test tube in portions, shaking vigorously after each addition.[1]

-

Observe whether the ortho-ethylphenol dissolves completely, partially, or not at all.

-

A compound is considered soluble if it forms a homogeneous solution.[9] If it remains as a separate layer or a suspension, it is considered insoluble.

-

Repeat the procedure with other solvents as required.

pKa Determination (Spectrophotometric Method)

Objective: To determine the acid dissociation constant (pKa) of ortho-ethylphenol.

Materials:

-

UV-Vis spectrophotometer

-

pH meter

-

Buffer solutions of varying known pH

-

Stock solution of ortho-ethylphenol in a suitable solvent (e.g., methanol)

-

Cuvettes

Procedure:

-

Prepare a series of buffer solutions with accurately known pH values that bracket the expected pKa of ortho-ethylphenol (around 10.2).[10]

-

Prepare a stock solution of ortho-ethylphenol.

-

For each buffer solution, prepare a sample by adding a small, constant volume of the ortho-ethylphenol stock solution to a larger, constant volume of the buffer. This ensures the total concentration of the phenol is the same in all samples.[10]

-

Measure the UV-Vis absorbance spectrum of each sample at the wavelength of maximum absorbance (λmax) for the phenolate (B1203915) form.[11]

-

Measure the precise pH of each sample solution using a calibrated pH meter.[12]

-

Plot the measured absorbance versus the measured pH.

-

The data should form a sigmoidal curve. The pKa is the pH at the inflection point of this curve, which corresponds to the pH where the concentrations of the acidic and basic forms are equal.[10] This can be determined by fitting the data to the Henderson-Hasselbalch equation or by finding the midpoint of the absorbance range.[11]

Visualizations

The following diagrams, generated using the DOT language, illustrate key processes related to ortho-ethylphenol.

Caption: Industrial Synthesis Workflow for ortho-Ethylphenol.

Caption: Logical Flow of Friedel-Crafts Alkylation for Ethylphenol Synthesis.

References

- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 4. cdn.juniata.edu [cdn.juniata.edu]

- 5. byjus.com [byjus.com]

- 6. chem.ucalgary.ca [chem.ucalgary.ca]

- 7. byjus.com [byjus.com]

- 8. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 9. youtube.com [youtube.com]

- 10. mdpi.com [mdpi.com]

- 11. chemistry.beloit.edu [chemistry.beloit.edu]

- 12. web.pdx.edu [web.pdx.edu]

In Vivo Toxicological Profile of 2-Ethylphenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo toxicological profile of 2-Ethylphenol (CAS No. 90-00-6), an organic compound used in various industrial applications. The information presented herein is intended to support risk assessment and guide future research and development activities. Data has been compiled from a range of toxicological studies, and where specific data for 2-Ethylphenol is limited, information from studies on mixtures of ethylphenol isomers has been included to provide a broader context.

Acute Toxicity

The acute toxicity of 2-Ethylphenol has been evaluated in animal models, primarily through oral and intraperitoneal routes of administration.

Table 1: Acute Toxicity of 2-Ethylphenol [1][2][3][4]

| Test Species | Route of Administration | LD50 (Lethal Dose, 50%) |

| Mouse | Oral | 600 mg/kg |

| Mouse | Intraperitoneal | 172 mg/kg |

A study on a mixture of ethylphenol isomers, which included 25.9% 2-Ethylphenol, reported an oral LD50 of 981 mg/kg in rats, indicating moderate acute toxicity for the mixture.[1][5]

Experimental Protocol: Acute Oral Toxicity (Modified from OECD Guideline 423)

The acute oral toxicity of 2-Ethylphenol in mice was determined using a method aligned with the principles of the OECD Guideline 423 (Acute Toxic Class Method).

References

environmental fate and degradation of 2-Ethylphenol

An In-depth Technical Guide to the Environmental Fate and Degradation of 2-Ethylphenol

Introduction

2-Ethylphenol (also known as o-ethylphenol or phlorol) is a substituted phenolic compound with the chemical formula C₈H₁₀O.[1][2] It exists at room temperature as a colorless to pale yellow liquid with a characteristic phenolic odor.[1][3][4] This compound serves as a versatile intermediate in the chemical industry, finding applications in the synthesis of photochemicals, agrochemicals, dyes, pharmaceuticals, and fragrances.[1][4][5] It is also a component of effluent from coal gasification plants and can be found naturally in trace amounts in certain plant species and as a thermal decomposition product.[1][6] Given its production, use, and various release streams, a thorough understanding of the environmental fate, degradation, and potential toxicity of 2-Ethylphenol is essential for conducting accurate environmental risk assessments and developing remediation strategies.

This technical guide provides a comprehensive overview of the current scientific knowledge regarding 2-Ethylphenol. It details its physicochemical properties, behavior across different environmental compartments, abiotic and biotic degradation pathways, and toxicological profile. The guide is intended for researchers, environmental scientists, and professionals in drug development who require detailed technical information on this compound.

Physicochemical Properties

The environmental behavior of a chemical is fundamentally governed by its physical and chemical properties. These parameters determine its partitioning between air, water, soil, and biota. Key properties for 2-Ethylphenol are summarized in Table 1. The compound's moderate water solubility and octanol-water partition coefficient suggest it will be somewhat mobile in aquatic systems with a moderate potential for bioconcentration.[1][4] Its vapor pressure indicates it will primarily exist in the vapor phase in the atmosphere.[1][6]

Table 1: Physicochemical Properties of 2-Ethylphenol

| Property | Value | Reference(s) |

|---|---|---|

| Chemical Formula | C₈H₁₀O | [2] |

| Molecular Weight | 122.16 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid | [1][3] |

| Melting Point | -18 °C | [2] |

| Boiling Point | 204.0 - 205.0 °C at 760 mmHg | [3] |

| Vapor Pressure | 0.153 mmHg at 25 °C | [1][6] |

| Water Solubility | 5340 mg/L at 25 °C | [1][3] |

| Octanol-Water Partition Coefficient (log Kₒw) | 2.47 | [1][2] |

| pKa | 10.2 | [1] |

| Henry's Law Constant | 4.6 x 10⁻⁶ atm·m³/mol |[1][6] |

Environmental Fate

The distribution and persistence of 2-Ethylphenol in the environment are dictated by a series of transport and partitioning processes.

Atmospheric Fate

Based on its vapor pressure, 2-Ethylphenol released to the atmosphere is expected to exist predominantly in the vapor phase.[1][6] The primary degradation mechanism in this compartment is the reaction with photochemically produced hydroxyl radicals.[6] This reaction is relatively rapid, with an estimated atmospheric half-life of approximately 9 hours.[1][6]

Aquatic Fate

When released into water, 2-Ethylphenol is subject to several fate processes. Its Henry's Law constant indicates that volatilization from water surfaces will occur.[1][6] The estimated volatilization half-life is about 9 days from a model river and 68 days from a model lake.[1] Based on its estimated soil adsorption coefficient (Koc), 2-Ethylphenol may also adsorb to suspended solids and sediment in the water column.[1]

Terrestrial Fate

In soil, 2-Ethylphenol is expected to have low to moderate mobility based on an estimated Koc value of 530.[1][6] Sorption to soil is primarily influenced by the soil's organic carbon content, with higher organic carbon leading to greater adsorption and reduced mobility.[7] While volatilization from moist and dry soil surfaces is possible, it is not considered a major fate process for this compound.[1]

Bioconcentration

The potential for 2-Ethylphenol to accumulate in aquatic organisms is considered moderate.[1] An estimated Bioconcentration Factor (BCF) of 44, calculated from its log Kₒw, suggests that it is not likely to significantly bioconcentrate in aquatic food chains.[1]

Table 2: Environmental Fate Parameters of 2-Ethylphenol

| Parameter | Value / Description | Compartment | Reference(s) |

|---|---|---|---|

| Atmospheric Half-Life | ~9 hours (reaction with OH radicals) | Air | [1][6] |

| Volatilization Half-Life (River) | ~9 days | Water | [1] |

| Volatilization Half-Life (Lake) | ~68 days | Water | [1] |

| Soil Adsorption Coefficient (Koc) | Estimated at 530 | Soil | [1][6] |

| Bioconcentration Factor (BCF) | Estimated at 44 | Biota | [1] |

| Mobility in Soil | Low to Moderate | Soil |[1] |

Degradation Pathways

Degradation processes are critical in determining the ultimate persistence of 2-Ethylphenol in the environment. These can be categorized as abiotic (non-biological) and biotic (biological) pathways.

Abiotic Degradation

Photodegradation : The most significant abiotic degradation pathway for 2-Ethylphenol is its vapor-phase reaction with hydroxyl radicals in the atmosphere.[6] The estimated rate constant for this reaction is 4.2 x 10⁻¹¹ cm³/molecule-sec at 25 °C, which corresponds to an atmospheric half-life of about 9 hours.[6] Direct photolysis is not expected to be a major degradation process.

Hydrolysis : As a phenol (B47542), 2-Ethylphenol is generally stable to hydrolysis under typical environmental pH conditions (pH 4-9) and this is not considered a significant removal pathway.[8]

Biodegradation

Limited data suggests that 2-Ethylphenol can be biodegraded under both aerobic and anaerobic conditions.[1] Studies with mixed microbial cultures have shown that it can be metabolized, although at slower rates compared to phenol or cresols.[9][10] For instance, in one study, only 40% of the initial 2-ethylphenol was degraded in 45 hours by a mixed culture.[10]

The most plausible aerobic biodegradation pathway, based on studies of similar alkylphenols, is initiated by a phenol hydroxylase enzyme.[11] This enzyme introduces a second hydroxyl group onto the aromatic ring, converting 2-Ethylphenol into 3-Ethylcatechol . Subsequently, a catechol 2,3-dioxygenase enzyme cleaves the aromatic ring of the catechol intermediate in a meta-cleavage reaction. This results in the formation of a linear aliphatic acid, such as 2-hydroxy-6-oxo-octa-2,4-dienoic acid, which can then be further metabolized and funneled into central metabolic pathways like the Krebs cycle.[11] Microorganisms from the Pseudomonas genus are well-known for their ability to degrade a wide range of phenolic compounds via this pathway.[11][12]

Ecotoxicity and Human Health Effects

2-Ethylphenol exhibits moderate acute toxicity and is a known irritant.[1] Its toxicological profile is generally considered similar to, but less severe than, that of phenol.[6]

Human Health: The compound is classified as harmful if swallowed.[13] The acute oral LD₅₀ in mice is 600 mg/kg.[13] It is corrosive and can cause severe skin burns and serious eye damage.[13] Inhalation of vapors may lead to respiratory tract irritation, headaches, and dizziness.[1] There is currently limited data to link long-term exposure to carcinogenic effects.[1]

Ecotoxicity: Specific data on the aquatic toxicity of 2-Ethylphenol is limited.[14] However, as a phenolic compound, it is expected to be toxic to aquatic organisms. Further testing is required to fully characterize its environmental risk profile.

Table 3: Toxicity Data for 2-Ethylphenol

| Endpoint | Species | Value | Classification | Reference(s) |

|---|---|---|---|---|

| Acute Oral Toxicity (LD₅₀) | Mouse | 600 mg/kg | Moderately Toxic / Harmful if swallowed | [13] |

| Acute Intraperitoneal Toxicity (LD₅₀) | Mouse | 172 mg/kg | Toxic | [13] |

| Skin Corrosion/Irritation | N/A | Corrosive, Category 1C | Causes severe skin burns | [13][14] |

| Eye Damage/Irritation | N/A | Category 1 | Causes serious eye damage | [3][13] |

| Respiratory Irritation | N/A | Irritating to respiratory system | N/A |[1][3] |

Experimental Protocols

This section provides an overview of methodologies relevant to studying the environmental fate of 2-Ethylphenol.

Analysis of 2-Ethylphenol in Environmental Samples

A common method for the quantification of 2-Ethylphenol is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

-

Objective: To quantify the concentration of 2-Ethylphenol in an aqueous sample.

-

Instrumentation: HPLC system with a C18 reverse-phase column and a UV detector.

-

Mobile Phase: An isocratic or gradient mixture of acetonitrile (B52724) and water, with a small amount of acid (e.g., phosphoric acid or formic acid for MS compatibility) to ensure the analyte is in its non-ionized form.[15]

-

Protocol:

-

Sample Preparation: Aqueous samples are filtered through a 0.45 µm filter to remove particulate matter. For complex matrices (e.g., wastewater, soil extracts), a solid-phase extraction (SPE) step using a C18 cartridge may be required for cleanup and concentration.[16]

-

Calibration: Prepare a series of calibration standards of 2-Ethylphenol in the mobile phase.

-

Injection: Inject a fixed volume of the prepared sample and standards onto the HPLC column.

-

Detection: Monitor the column effluent using a UV detector at a wavelength appropriate for phenols (e.g., ~270 nm).

-

Quantification: Construct a calibration curve by plotting the peak area versus the concentration of the standards. Determine the concentration of 2-Ethylphenol in the sample by comparing its peak area to the calibration curve.

-

Aerobic Biodegradation Assay

This protocol assesses the biodegradability of 2-Ethylphenol using a mixed microbial culture, such as activated sludge from a wastewater treatment plant.

-

Objective: To determine the rate of aerobic biodegradation of 2-Ethylphenol.

-

Materials: Mineral salts medium, 2-Ethylphenol stock solution, microbial inoculum (e.g., activated sludge), flasks, shaker incubator.

-

Protocol:

-

Inoculum Preparation: Acclimatize the microbial culture to the test compound by exposing it to low concentrations of 2-Ethylphenol for a period of several days to weeks.[9]

-

Test Setup: In replicate flasks, combine the mineral salts medium and the acclimatized inoculum. Add 2-Ethylphenol as the sole carbon source to achieve the desired initial concentration (e.g., 50-100 mg/L).

-

Controls: Prepare a "killed" control (e.g., by adding mercuric chloride) to account for abiotic losses and an inoculum control (without 2-Ethylphenol) to measure endogenous respiration.

-

Incubation: Incubate the flasks at a constant temperature (e.g., 25-30 °C) on an orbital shaker to ensure aerobic conditions.

-

Sampling and Analysis: Withdraw samples at regular time intervals (e.g., 0, 6, 12, 24, 48, 72 hours). Centrifuge or filter the samples to remove biomass and analyze the supernatant for the remaining 2-Ethylphenol concentration using an appropriate analytical method like HPLC (see Protocol 6.1).

-

Data Analysis: Plot the concentration of 2-Ethylphenol versus time to determine the degradation rate.

-

Soil Sorption (Batch Equilibrium)

This method is used to determine the soil-water partition coefficient (Kd) and the soil organic carbon-water (B12546825) partition coefficient (Koc).

-

Objective: To quantify the sorption of 2-Ethylphenol to soil.

-

Materials: Test soil (characterized for pH, organic carbon content, texture), 2-Ethylphenol solutions of known concentrations, centrifuge tubes, centrifuge, shaker.

-

Protocol:

-

Soil Preparation: Air-dry the soil and sieve it (e.g., <2 mm).

-

Test Setup: Add a known mass of soil to a series of centrifuge tubes. Add a known volume of 2-Ethylphenol solution (in a background electrolyte like 0.01 M CaCl₂) to each tube. The concentrations should span an environmentally relevant range.

-

Equilibration: Seal the tubes and shake them at a constant temperature for a predetermined time (e.g., 24 hours) to reach equilibrium. This time should be determined from preliminary kinetic studies.[17]

-

Phase Separation: Separate the solid and aqueous phases by centrifugation at high speed.

-

Analysis: Carefully remove an aliquot of the supernatant and analyze it for the equilibrium concentration (Ce) of 2-Ethylphenol.

-

Calculation: Calculate the amount of 2-Ethylphenol sorbed to the soil (Cs) by subtracting the amount remaining in the solution from the initial amount added. The partition coefficient (Kd) is calculated as Cs / Ce. The Koc is then calculated by normalizing Kd to the fraction of organic carbon (foc) in the soil: Koc = Kd / foc.

-

Summary and Conclusion

2-Ethylphenol is a compound of environmental interest due to its industrial uses and potential for release. Its physicochemical properties dictate a fate profile characterized by volatilization, moderate mobility in soil and water, and a low potential for bioaccumulation. The most rapid degradation process is atmospheric photodegradation via reaction with hydroxyl radicals. Biodegradation in soil and water is also a relevant pathway, though it may occur at slower rates than for simpler phenols. The compound poses a moderate toxicological risk, being harmful upon ingestion and a severe irritant to skin and eyes. This guide summarizes the key data and experimental approaches necessary for a comprehensive evaluation of 2-Ethylphenol's environmental impact.

References

- 1. Page loading... [guidechem.com]

- 2. 2-Ethylphenol | CAS#:90-00-6 | Chemsrc [chemsrc.com]

- 3. 2-ethyl phenol, 90-00-6 [thegoodscentscompany.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. chemimpex.com [chemimpex.com]

- 6. 2-Ethylphenol | C8H10O | CID 6997 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. thescipub.com [thescipub.com]

- 8. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. ijrrjournal.com [ijrrjournal.com]

- 13. tcichemicals.com [tcichemicals.com]

- 14. benchchem.com [benchchem.com]

- 15. 2-Ethylphenol | SIELC Technologies [sielc.com]

- 16. scispace.com [scispace.com]

- 17. Sorption behavior of nonylphenol in terrestrial soils - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Natural Occurrence of 2-Ethylphenol in Food Products

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethylphenol is a volatile phenolic compound that can significantly influence the sensory profile of various food products. While it can be synthesized industrially, its natural occurrence, primarily as a microbial metabolite, is of considerable interest in the fields of food science, microbiology, and analytical chemistry. This technical guide provides a comprehensive overview of the natural occurrence of 2-Ethylphenol in food, its biosynthetic pathways, and the analytical methodologies used for its quantification.

Natural Occurrence of 2-Ethylphenol in Food Products

2-Ethylphenol has been identified in a range of food products, where its presence is often linked to fermentation or processing methods like smoking. The concentration of this compound can vary significantly depending on the food matrix, the microorganisms present, and the processing conditions.

Alcoholic Beverages

Wine, particularly red wine, is one of the most well-documented sources of 2-Ethylphenol. Its presence is often associated with the spoilage yeast Brettanomyces bruxellensis, which can impart undesirable "Brett" characteristics described as "barnyard," "horsey," or "medicinal" at high concentrations. However, in some wine styles, low levels of 2-Ethylphenol can contribute to a desirable complexity.

In addition to wine, 2-Ethylphenol has been detected in other alcoholic beverages, including beer, where its formation can also be attributed to wild yeast contamination.

Fermented Foods

The metabolic activity of various microorganisms during fermentation can lead to the formation of 2-Ethylphenol in a variety of food products.

-

Soy Sauce: Phenolic compounds, including 2-Ethylphenol, have been identified as contributors to the complex aroma profile of soy sauce. Their formation is linked to the degradation of lignin (B12514952) glycosides during the fermentation process.

-

Other Fermented Products: While specific quantitative data is limited, the potential for 2-Ethylphenol formation exists in other fermented foods where precursor compounds and relevant microorganisms are present.

Coffee

2-Ethylphenol is a known constituent of coffee, contributing to its overall aroma profile.[1] It is considered a potential biomarker for the consumption of arabica coffee.[2] The concentration of phenolic compounds in coffee can be influenced by factors such as the coffee bean variety, roasting process, and brewing method.

Smoked Foods

The smoking of food is a process that imparts a characteristic flavor and aroma, largely due to the deposition of phenolic compounds from wood smoke. While specific data for 2-Ethylphenol is not abundant, it is a component of the complex mixture of phenols found in smoked meat and fish products.[3]

Quantitative Data Summary

The following table summarizes the reported concentrations of 2-Ethylphenol in various food products. It is important to note that these values can exhibit significant variability.

| Food Product | Concentration Range | Notes | Reference(s) |

| Red Wine (Corbières) | 0.001 - 0.1 mg/L | [4] | |

| Sherry | 0.05 mg/L | [4] | |

| Soy Sauce | Present (qualitative) | Phenols constituted 2.08-2.92% of total volatiles. |

Biosynthesis of 2-Ethylphenol

The primary pathway for the natural formation of 2-Ethylphenol in food products is through the microbial metabolism of hydroxycinnamic acids. The yeast Brettanomyces bruxellensis is the most well-characterized microorganism responsible for this biotransformation, particularly in wine.[5] Certain lactic acid bacteria, such as Lactobacillus plantarum, are also capable of producing ethylphenols.[6]

The biosynthesis is a two-step enzymatic process:

-

Decarboxylation: The precursor, p-coumaric acid, is decarboxylated to 4-vinylphenol. This reaction is catalyzed by the enzyme cinnamate (B1238496) decarboxylase (also known as phenolic acid decarboxylase or PAD).

-

Reduction: The intermediate, 4-vinylphenol, is then reduced to 4-ethylphenol (B45693) by the enzyme vinylphenol reductase (VPR).

Analytical Methodologies for Quantification

The accurate quantification of 2-Ethylphenol in complex food matrices requires sensitive and selective analytical techniques. Gas chromatography-mass spectrometry (GC-MS) is the most commonly employed method for this purpose, often coupled with a sample preparation technique to extract and concentrate the analyte.

Sample Preparation Techniques

-

Headspace Solid-Phase Microextraction (HS-SPME): This is a widely used, solvent-free technique for the extraction of volatile and semi-volatile compounds from various matrices. A fused-silica fiber coated with a stationary phase is exposed to the headspace above the sample, where it adsorbs the analytes. The fiber is then transferred to the GC injector for thermal desorption and analysis.

-

Liquid-Liquid Extraction (LLE): This classic extraction method involves partitioning the analyte between the sample matrix and an immiscible organic solvent.

-

Solid-Phase Extraction (SPE): In this technique, the sample is passed through a solid sorbent that retains the analyte of interest, which is then eluted with a suitable solvent.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation power of gas chromatography with the detection and identification capabilities of mass spectrometry. The separated compounds are ionized, and the resulting ions are fragmented, producing a unique mass spectrum that allows for definitive identification and quantification.

Derivatization

To improve the chromatographic properties of phenolic compounds like 2-Ethylphenol, a derivatization step is often employed. Silylation is a common technique where an active hydrogen in the hydroxyl group is replaced with a trimethylsilyl (B98337) (TMS) group.[1] This process increases the volatility and thermal stability of the analyte, leading to improved peak shape and sensitivity.

Experimental Protocol: HS-SPME-GC-MS Analysis of 2-Ethylphenol in Wine

This protocol provides a typical workflow for the quantitative analysis of 2-Ethylphenol in a wine sample.

1. Materials and Reagents:

-

2-Ethylphenol standard

-

Internal standard (e.g., 4-ethylphenol-d4)

-

Sodium chloride (NaCl)

-

20 mL headspace vials with PTFE-lined septa

-

SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

-

GC-MS system

2. Standard Preparation:

-

Prepare a stock solution of 2-Ethylphenol in ethanol (B145695).

-

Prepare a series of working standard solutions by diluting the stock solution with a model wine (e.g., 12% ethanol in water, pH adjusted to 3.5 with tartaric acid).

-

Prepare an internal standard solution.

3. Sample Preparation:

-

Pipette 10 mL of the wine sample into a 20 mL headspace vial.

-

Add approximately 2 g of NaCl to increase the ionic strength of the sample, which enhances the release of volatile compounds.

-

Spike the sample with a known amount of the internal standard.

-

Immediately seal the vial.

4. HS-SPME Extraction:

-

Place the vial in a heated agitator (e.g., 40°C) and allow it to equilibrate for a set time (e.g., 15 minutes).

-

Expose the SPME fiber to the headspace of the vial for a defined extraction time (e.g., 30 minutes) at the same temperature.

5. GC-MS Analysis:

-

Injector: Splitless mode, 250°C.

-

Carrier Gas: Helium, constant flow (e.g., 1 mL/min).

-

Oven Temperature Program: Initial temperature of 40°C (hold for 2 min), ramp at 10°C/min to 240°C (hold for 5 min).

-

Mass Spectrometer: Electron ionization (EI) at 70 eV. Scan mode or Selected Ion Monitoring (SIM) mode for higher sensitivity.

6. Data Analysis:

-

Identify 2-Ethylphenol and the internal standard based on their retention times and mass spectra.

-

Quantify 2-Ethylphenol by constructing a calibration curve of the peak area ratio of the analyte to the internal standard versus the concentration of the standards.

Conclusion

The natural occurrence of 2-Ethylphenol in food products is a multifaceted topic of importance to food quality and safety. Its formation is predominantly a result of microbial activity, with Brettanomyces bruxellensis playing a key role in alcoholic beverages. The development and application of robust analytical methods, such as HS-SPME-GC-MS, are crucial for the accurate monitoring and control of this compound in various food matrices. Further research is warranted to expand the quantitative database of 2-Ethylphenol across a wider range of foods and to better understand the factors influencing its formation.

References

- 1. allaboutcoffeesg.wordpress.com [allaboutcoffeesg.wordpress.com]

- 2. researchgate.net [researchgate.net]

- 3. agro.icm.edu.pl [agro.icm.edu.pl]

- 4. researchgate.net [researchgate.net]

- 5. trjfas.org [trjfas.org]

- 6. Ethylphenol Formation by Lactobacillus plantarum: Identification of the Enzyme Involved in the Reduction of Vinylphenols - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 2-Ethylphenol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-ethylphenol in a range of common organic solvents. The information contained herein is intended to be a valuable resource for researchers, scientists, and professionals in drug development and other fields where the precise control of solubility is critical. This document presents quantitative solubility data, details a robust experimental protocol for solubility determination, and provides a visual representation of the experimental workflow.

Core Data: Solubility of 2-Ethylphenol

The solubility of 2-ethylphenol is a critical parameter in its application as a starting material and intermediate in the synthesis of pharmaceuticals, agrochemicals, and fragrances. Its molecular structure, featuring both a hydrophilic hydroxyl group and a hydrophobic ethyl-substituted aromatic ring, results in a versatile solubility profile. While it is practically insoluble in water, it demonstrates significant solubility in a variety of organic solvents.

Quantitative Solubility Data

The following table summarizes the quantitative solubility of 2-ethylphenol in various organic solvents at 25°C. This data is essential for solvent selection, process design, and the development of formulations.

| Solvent | Solubility (g/L) at 25°C |

| Methanol | 5372.95 |

| Acetonitrile | 5443.51 |

| 1,4-Dioxane | 6934.08 |

| Tetrahydrofuran (THF) | 5823.19 |

| Dimethyl Sulfoxide (DMSO) | 4773.25 |

| Acetone | 4375.05 |

| Ethanol | 4398.62 |

| n-Propanol | 2987.92 |

| Isopropanol | 2755.66 |

| 2-Butanone | 2835.29 |

| Ethyl Acetate | 2679.72 |

| Methyl Acetate | 2714.86 |

| Dimethylformamide (DMF) | 2830.98 |

| n-Butanol | 2058.82 |

| Isobutanol | 1888.66 |

| sec-Butanol | 1708.46 |

| n-Pentanol | 1476.99 |

| Toluene | 624.04 |

| n-Hexane | 506.47 |

| Cyclohexane | 427.5 |

| Ethylene Glycol | 361.02 |

| N-Methyl-2-pyrrolidone (NMP) | 2171.59 |

| Water | 3.94 |

Data sourced from publicly available chemical databases.

Experimental Protocol: Isothermal Shake-Flask Method

The determination of solid-liquid equilibrium, or solubility, is a fundamental experimental procedure. The isothermal shake-flask method is a widely accepted and reliable technique for measuring the solubility of a solid compound in a solvent at a constant temperature. The following protocol outlines the steps for determining the solubility of 2-ethylphenol in an organic solvent.

Materials and Equipment

-

2-Ethylphenol (high purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance (± 0.0001 g)

-

Thermostatic water bath or incubator with shaking capabilities

-

Glass vials or flasks with airtight screw caps

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for concentration analysis

Procedure

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of 2-ethylphenol to a series of glass vials or flasks. The exact amount should be more than what is expected to dissolve to ensure a solid phase remains at equilibrium.

-

Add a known volume or mass of the selected organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker bath set to the desired constant temperature (e.g., 25°C).

-

Agitate the mixtures for a sufficient period to ensure equilibrium is reached. This can range from 24 to 72 hours, depending on the solvent and the dissolution rate of 2-ethylphenol. It is advisable to perform preliminary experiments to determine the optimal equilibration time.

-

-

Phase Separation:

-

Once equilibrium is achieved, stop the agitation and allow the vials to stand undisturbed in the thermostatic bath for a minimum of 2 hours to allow the excess solid 2-ethylphenol to settle.

-

Carefully withdraw a sample of the supernatant (the clear, saturated solution) using a syringe.

-

Immediately pass the withdrawn sample through a syringe filter to remove any undissolved solid particles. This step is crucial to prevent artificially high solubility measurements.

-

-

Sample Analysis:

-

Accurately weigh or dilute a known volume of the filtered saturated solution.

-

Determine the concentration of 2-ethylphenol in the sample using a validated analytical method, such as HPLC or GC. A calibration curve prepared with standard solutions of 2-ethylphenol in the same solvent should be used for quantification.

-

-

Data Calculation:

-

Calculate the solubility of 2-ethylphenol in the solvent, typically expressed in grams per liter (g/L) or moles per liter (mol/L).

-

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the isothermal shake-flask method for determining the solubility of 2-ethylphenol.

This guide provides foundational knowledge on the solubility of 2-ethylphenol in organic solvents, offering both quantitative data and a detailed experimental methodology. This information is intended to support the efficient and effective use of this important chemical compound in various research and development applications.

Bioconcentration of 2-Ethylphenol in Aquatic Organisms: A Technical Guide

This technical guide provides an in-depth analysis of the bioconcentration factor (BCF) of 2-ethylphenol in aquatic organisms. It is intended for researchers, scientists, and drug development professionals involved in environmental risk assessment and aquatic toxicology. This document summarizes the available quantitative data, details the experimental methodologies for BCF determination, and provides a visual representation of the experimental workflow.

Data on Bioconcentration Factor of 2-Ethylphenol

The bioconcentration factor (BCF) is a critical parameter for assessing the potential of a chemical to accumulate in aquatic organisms from the surrounding water. The available data for 2-ethylphenol is summarized in the table below.

| Species | Bioconcentration Factor (BCF) | Exposure Concentration (µg/L) | Exposure Duration (days) | Test Guideline |

| Cyprinus carpio (Common Carp) | 230 - 2,500 | 50 | 56 | OECD TG 305C |

Experimental Protocol: Fish Bioconcentration Study (OECD 305)

The determination of the bioconcentration factor for chemical substances in fish is typically conducted following the OECD Test Guideline 305, "Bioaccumulation in Fish: Aqueous and Dietary Exposure".[1][2][3][4] This guideline provides a standardized methodology to ensure the generation of reliable and comparable data. The protocol consists of two primary phases: the uptake phase and the depuration phase.[1][2][3]

Test Organism and Acclimation

A variety of fish species can be utilized for this test, with commonly used species including Zebrafish (Danio rerio), Bluegill Sunfish (Lepomis macrochirus), and Rainbow Trout (Oncorhynchus mykiss).[1] The selection of the species can depend on factors such as its lipid content, availability, and relevance to the local environment. Prior to the study, fish are acclimated to the laboratory conditions for a specified period, during which they are monitored for health and mortality.

Experimental Setup

The test is preferably conducted under flow-through conditions to maintain a constant concentration of the test substance in the water.[1][3] A semi-static regime may also be used if a flow-through system is not feasible. The experimental setup includes control groups (not exposed to the test substance) and one or more test groups exposed to different concentrations of 2-ethylphenol.[1][3]

Key water quality parameters such as dissolved oxygen, pH, temperature, and total hardness are monitored regularly throughout the experiment to ensure they remain within acceptable limits for the test species.[3]

Uptake Phase